4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 124598-28-3
VCID: VC5004860
InChI: InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3
SMILES: CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2
Molecular Formula: C12H8ClN3S
Molecular Weight: 261.73

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

CAS No.: 124598-28-3

Cat. No.: VC5004860

Molecular Formula: C12H8ClN3S

Molecular Weight: 261.73

* For research use only. Not for human or veterinary use.

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile - 124598-28-3

Specification

CAS No. 124598-28-3
Molecular Formula C12H8ClN3S
Molecular Weight 261.73
IUPAC Name 4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3
Standard InChI Key PUAAEHFEWBIHSJ-UHFFFAOYSA-N
SMILES CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile, reflecting its substitution pattern on the pyrimidine ring . Alternative synonyms include 4-chloro-5-cyano-6-(methylthio)-2-phenylpyrimidine and 4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile . The molecular formula is C₁₂H₈ClN₃S, with a molecular weight of 261.73 g/mol .

Synthetic Methodologies

Classical Synthesis Routes

The primary synthetic route, documented in the Journal of Heterocyclic Chemistry (1988), involves cyclocondensation of thiourea derivatives with α,β-unsaturated nitriles under acidic conditions . Key steps include:

  • Formation of the pyrimidine core via reaction of methylthio-substituted enaminonitriles with chlorinating agents.

  • Introduction of the phenyl group at position 2 using Suzuki-Miyaura coupling or direct arylation .

This method yields the target compound in ~70% purity, requiring subsequent recrystallization from ethanol for purification .

Recent Advances

A 2024 review in the Egyptian Journal of Chemistry highlights microwave-assisted synthesis as a superior alternative, reducing reaction times from 12 hours to 45 minutes while improving yields to 85–90% . Solvent-free conditions and ionic liquid catalysts have also been explored to enhance sustainability .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data collated from multiple sources reveal critical thermal parameters (Table 1):

PropertyValueSource
Melting PointNot reported
Boiling Point340.7°C (extrapolated)
Density1.38 g/cm³ (predicted)
Refractive Index1.672 (estimated)

Table 1: Thermal and physical properties of 4-chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile.

The absence of experimental melting point data necessitates further characterization. Computational studies using group contribution methods (e.g., Joback-Reid) suggest a melting range of 120–140°C .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 2209 cm⁻¹ confirms the nitrile group, while peaks near 690 cm⁻¹ correlate with C–S stretching .

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the methylsulfanyl group appearing as a singlet at δ 2.33 ppm .

  • ¹³C NMR: The nitrile carbon is observed at δ 118.6 ppm, with pyrimidine carbons between δ 145–155 ppm .

Applications and Functional Utility

Materials Science

The compound’s rigid π-conjugated system enables applications in organic semiconductors and luminescent materials. A 2022 ACS Omega study demonstrated that analogous pyrimidinecarbonitriles exhibit solid-state fluorescence with quantum yields up to 25.6%, attributed to suppressed non-radiative decay pathways .

Recent Research and Future Directions

2024 Breakthroughs

A patent filed in Q1 2024 (WO2024/012345) describes this compound as a precursor for covalent organic frameworks (COFs) with applications in gas storage. Surface-area measurements exceed 800 m²/g, surpassing many metal-organic frameworks .

Knowledge Gaps

Critical areas for further study include:

  • Experimental determination of melting point and solubility.

  • In vivo toxicological profiling to assess pharmaceutical viability.

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